molecular formula C15H20O3 B1325890 Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate CAS No. 898751-72-9

Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate

Cat. No.: B1325890
CAS No.: 898751-72-9
M. Wt: 248.32 g/mol
InChI Key: OOUMDPFVFQREGZ-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-dimethylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

    Reduction: 5-(3,5-Dimethylphenyl)-5-hydroxyvalerate.

    Substitution: 3,5-Dimethyl-4-nitrophenyl-5-oxovalerate (nitration product).

Scientific Research Applications

Chemistry: Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ester functionality allows for modifications that can lead to the discovery of new drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are determined by its specific use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

    Ethyl 5-phenyl-5-oxovalerate: Similar structure but lacks the 3,5-dimethyl substitution on the phenyl ring.

    Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(4-methylphenyl)-5-oxovalerate: Similar structure but with a single methyl substitution on the phenyl ring.

Uniqueness: this compound is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This substitution pattern can affect the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUMDPFVFQREGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645556
Record name Ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-72-9
Record name Ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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